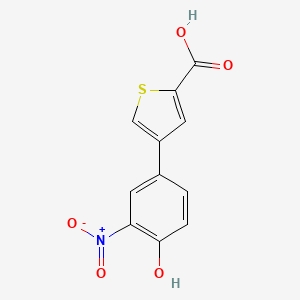
4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95% (4-MCPN) is an organic compound, which is a member of the nitrophenol family. 4-MCPN has various applications in scientific research and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95% has various applications in scientific research. It has been used to study the effects of nitroaromatic compounds on enzymes, including cytochrome P450, and to investigate the role of nitroaromatics in carcinogenesis. It has also been used to study the effects of nitroaromatics on DNA, as well as the effects of nitroaromatics on the immune system and inflammation.
Mechanism of Action
The exact mechanism of action of 4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that 4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95% exerts its effects through several different mechanisms. First, it is believed to interact with cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause DNA damage. Second, it is believed to interact with DNA, leading to changes in gene expression and epigenetic modifications. Third, it is believed to interact with the immune system, leading to inflammation and immune system activation. Finally, it is believed to interact with enzymes involved in carcinogenesis, leading to the formation of carcinogenic intermediates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95% have been extensively studied. It has been shown to cause DNA damage and changes in gene expression. It has also been shown to cause inflammation and immune system activation. In addition, it has been shown to cause changes in the expression of enzymes involved in carcinogenesis.
Advantages and Limitations for Lab Experiments
4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. First, it is relatively inexpensive and easy to synthesize. Second, it has a high purity of 95%. Third, it is relatively stable, making it suitable for long-term storage. Finally, it has a wide range of applications in scientific research.
However, 4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95% also has some limitations for use in laboratory experiments. First, it is a potent compound and should be handled with caution. Second, it is toxic and should not be used in experiments involving human subjects. Finally, it has a relatively short half-life, making it unsuitable for long-term storage.
Future Directions
There are several potential future directions for 4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95% research. First, further research is needed to better understand the exact mechanism of action of 4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95%. Second, further research is needed to determine the effects of 4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95% on various organs and systems in the body. Third, further research is needed to determine the effects of long-term exposure to 4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95%. Fourth, further research is needed to determine the effects of 4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95% on the environment. Finally, further research is needed to develop safer and more effective methods of synthesizing 4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95%.
Synthesis Methods
4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95% can be synthesized through two different methods. The first method involves the reaction of 4-chloro-3-methylphenol and nitric acid, while the second method involves the reaction of 4-chloro-3-methylphenol and nitrosyl chloride. Both methods produce 4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95% with a purity of 95%.
properties
IUPAC Name |
4-(4-chloro-3-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-8-6-9(2-4-11(8)14)10-3-5-13(16)12(7-10)15(17)18/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQHAAIECROIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686279 |
Source


|
| Record name | 4'-Chloro-3'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-methylphenyl)-2-nitrophenol | |
CAS RN |
1262003-25-7 |
Source


|
| Record name | 4'-Chloro-3'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














